3,4-Pyridinedicarboxamide

Übersicht

Beschreibung

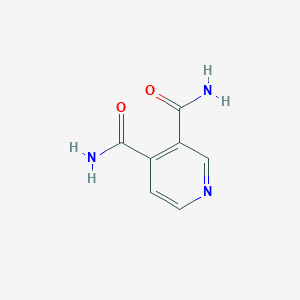

3,4-Pyridinedicarboxamide: is an organic compound with the molecular formula C7H7N3O2. It is also known by its synonym, cinchomeronamide . This compound is characterized by the presence of two carboxamide groups attached to a pyridine ring at the 3 and 4 positions. It is a white to off-white crystalline powder with a melting point of approximately 180°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Pyridinedicarboxamide can be synthesized through various methods. One common approach involves the reaction of 3,4-pyridinedicarboxylic acid with ammonia or an amine under suitable conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Pyridinedicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxamide groups to amine groups.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

Oxidation: 3,4-Pyridinedicarboxylic acid.

Reduction: 3,4-Pyridinediamine.

Substitution: Various substituted pyridines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

3,4-Pyridinedicarboxamide has demonstrated promising anticancer properties. In a study involving a mouse tumor-bearing model, the compound exhibited tumor growth inhibitory effects. Specifically, it showed efficacy in inhibiting cell growth in a test system using a Vascular Endothelial Growth Factor (VEGF)-induced Human Umbilical Vein Endothelial Cells (HUVEC) proliferation reaction evaluation system .

Autoimmune Diseases

This compound has also been investigated for its potential in treating autoimmune diseases such as rheumatoid arthritis. In an arthritis model, it displayed a significant foot edema inhibitory action, indicating its potential as a therapeutic agent for inflammatory conditions .

Ocular Diseases

Research has indicated that this compound may be beneficial in treating age-related macular degeneration and diabetic retinopathy. It demonstrated choroidal neovascularization inhibitory action in a rat model, suggesting its utility in ocular therapies .

Antimicrobial Applications

Activity Against Mycobacterium tuberculosis

A derivative of pyridine carboxamide has been identified as an effective agent against Mycobacterium tuberculosis. The compound MMV687254 showed bactericidal activity and was comparable to isoniazid in macrophage assays. Mechanistic studies revealed that it induces autophagy and requires hydrolysis by the mycobacterial enzyme AmiC for activation . This highlights the potential of pyridine carboxamides in developing new anti-tubercular agents.

Agricultural Applications

Urease Inhibition

Recent studies have explored the use of pyridine carboxamide derivatives as urease inhibitors. These compounds have shown promising results in inhibiting urease activity, which is crucial for reducing nitrogen loss in agricultural settings. For instance, one derivative exhibited an IC50 value of 1.07 µM against urease, making it one of the most potent inhibitors identified . This application could enhance nitrogen use efficiency in crops.

Material Science

Synthesis of Metal Complexes

this compound has been utilized in synthesizing metal complexes with potential applications in catalysis and materials science. For example, a zinc(II) complex involving 4-pyridine carboxamide was synthesized and characterized for its structural properties . Such complexes can be explored for their electronic properties and catalytic activities.

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer properties of this compound, researchers administered the compound to mice with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its role as a therapeutic agent against cancer.

Case Study 2: Urease Inhibition

A series of experiments were conducted to evaluate the efficacy of various pyridine carboxamide derivatives on urease activity. The most potent derivative was Rx-6, which showed an IC50 value of 1.07 µM. This study underscores the potential of these compounds in agricultural applications to enhance nitrogen efficiency.

Wirkmechanismus

The mechanism of action of 3,4-pyridinedicarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to chelate metal ions makes it useful in catalysis and as a ligand in coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

- 2,6-Pyridinedicarboxamide

- 2,5-Thiophenedicarboxamide

- 2,5-Furandicarboxamide

Comparison: 3,4-Pyridinedicarboxamide is unique due to the position of its carboxamide groups on the pyridine ring, which affects its chemical reactivity and coordination properties. Compared to 2,6-pyridinedicarboxamide, it has different steric and electronic characteristics, leading to distinct coordination modes and applications .

Biologische Aktivität

3,4-Pyridinedicarboxamide (C7H7N3O2), also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring with two carboxamide groups at the 3 and 4 positions. This configuration allows for potential interactions with various biological targets, enhancing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C7H7N3O2 |

| Molecular Weight | 153.15 g/mol |

| Solubility | Soluble in water |

| Melting Point | 200-205 °C |

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including breast and ovarian cancer cells. The compound showed moderate cytotoxicity, suggesting its potential as a lead compound for developing anticancer agents.

- Case Study : In vitro assays revealed that this compound inhibited cell proliferation in ovarian cancer cell lines by inducing apoptosis. The cytotoxic effect was attributed to the compound's ability to interfere with cell cycle progression and promote caspase activation .

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has demonstrated efficacy against several bacterial strains, indicating its potential as an antimicrobial agent.

- Research Findings : In vitro studies indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency against these pathogens .

3. Antidiabetic Effects

The compound has shown promise in managing glucose levels, making it a candidate for antidiabetic therapies. Research indicates that it can enhance insulin sensitivity and stimulate glucose uptake in muscle cells.

- Mechanism of Action : Studies have suggested that this compound increases glucose transport by activating specific glucose transporter proteins (GLUTs) in adipocytes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine ring significantly influence its pharmacological properties.

| Substituent | Effect on Activity |

|---|---|

| Amide Group | Enhances binding affinity to biological targets |

| Alkyl Substituents | Modulate solubility and permeability |

| Halogenation | Can increase potency against specific cancer types |

Eigenschaften

IUPAC Name |

pyridine-3,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUVRSQEAUFLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393195 | |

| Record name | 3,4-Pyridinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-98-3 | |

| Record name | 3,4-Pyridinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Pyridinedicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,4-Pyridinedicarboxamide a suitable ligand for forming coordination polymers?

A1: this compound possesses several structural features that make it an attractive ligand for constructing coordination polymers. The molecule contains multiple nitrogen and oxygen atoms capable of coordinating with metal ions. Research has shown that by reacting this compound with mercury(II) halides, two-dimensional coordination polymers can be formed []. The nature of the resulting coordination polymer (its topology and dimensionality) can be influenced by factors like the halide used and the steric bulk of substituents on the amide nitrogen atoms [].

Q2: How does the structure of this compound derivatives influence their coordination behavior?

A2: The coordination behavior of this compound can be fine-tuned by modifying its structure. For instance, introducing bulky substituents, like isopropyl or isobutyl groups, on the amide nitrogen atoms can influence the coordination geometry around the metal center and the overall topology of the resulting framework []. This structural tunability offers possibilities for designing coordination polymers with tailored properties for specific applications.

Q3: Beyond coordination polymers, what other applications have been explored for this compound derivatives?

A3: Researchers have investigated the pharmacological properties of N-aminoalkyl derivatives of this compound []. These derivatives showed promising results in terms of their pharmacological activity and toxicity profiles. This research highlights the potential of exploring this compound as a scaffold for developing new pharmaceutical compounds.

Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A4: Various analytical techniques are used to characterize this compound and its derivatives. Single-crystal X-ray diffraction is crucial for determining the solid-state structures of coordination polymers formed with this ligand []. Additionally, spectroscopic techniques such as NMR and IR spectroscopy are essential for confirming the identity and purity of synthesized compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.